N'-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, substituted with a bromine atom and a phenyl group, along with a butoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using phenylboronic acid in the presence of a palladium catalyst.
Hydrazide Formation: The final step involves the reaction of the quinazoline derivative with 4-butoxybenzohydrazide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the quinazoline ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide can be compared with other quinazoline derivatives, such as:
- N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-nitro-furan-2-ylmethylene)-hydrazine
- N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-chloro-furan-2-ylmethylene)-hydrazine
- N-(4-bromo-benzylidene)-N’-(6-bromo-4-phenyl-quinolin-2-yl)-hydrazine
These compounds share a similar quinazoline core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of the butoxybenzohydrazide moiety in N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide distinguishes it from other derivatives, potentially offering unique advantages in specific applications.
Properties
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN4O2/c1-2-3-15-32-20-12-9-18(10-13-20)24(31)29-30-25-27-22-14-11-19(26)16-21(22)23(28-25)17-7-5-4-6-8-17/h4-14,16H,2-3,15H2,1H3,(H,29,31)(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZAUCGIWHOMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.